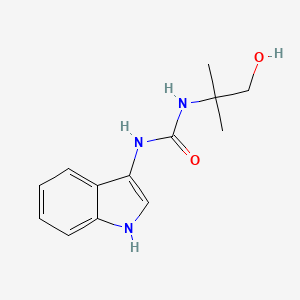

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea

Description

1-(1-Hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a urea derivative featuring a 1H-indol-3-yl group linked via a urea bridge to a 1-hydroxy-2-methylpropan-2-yl substituent. Urea-based indole derivatives are of significant interest in medicinal chemistry due to their ability to engage in hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,8-17)16-12(18)15-11-7-14-10-6-4-3-5-9(10)11/h3-7,14,17H,8H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMNZWGHQKYBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with an isocyanate compound. One common method includes the following steps:

Preparation of Indole Derivative: The indole ring is functionalized with a hydroxy and methyl group through a series of reactions, such as Friedel-Crafts alkylation and subsequent hydroxylation.

Reaction with Isocyanate: The functionalized indole is then reacted with an appropriate isocyanate under controlled conditions to form the urea linkage. This step often requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea moiety may produce primary or secondary amines.

Scientific Research Applications

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole ring can interact with biological receptors, while the urea moiety may form hydrogen bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Hydrophilicity : The hydroxy group in the target compound likely improves aqueous solubility compared to lipophilic analogs like 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)urea .

- Hydrogen Bonding : Urea moieties in all listed derivatives enable strong hydrogen-bonding interactions, critical for binding to biological targets .

- Bioactivity : Indole chalcones (e.g., (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one) exhibit anti-tubercular activity, suggesting that indole-urea derivatives could be optimized for similar applications .

Pharmacological Potential

- Antitumor Activity : Urea derivatives like 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)urea show antitumor effects, suggesting the target compound could be screened against cancer cell lines .

- Anti-Infective Applications : Indole chalcones with MIC values <200 μM against Mycobacterium tuberculosis () highlight the scaffold’s versatility, though urea derivatives may require optimization for similar potency .

Physicochemical and Spectral Comparisons

- Melting Points: Urea derivatives (e.g., compound 5d in ) exhibit higher melting points (116–118°C) due to hydrogen bonding, whereas ester derivatives (e.g., methyl 3-(1H-indol-3-yl)propanoate) have lower melting points .

- NMR Signatures : The indole NH proton in the target compound would resonate near 10–12 ppm (similar to ), while the hydroxy group’s proton may appear as a broad singlet near 2–5 ppm .

Biological Activity

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea, commonly referred to as a derivative of indole, has gained attention in recent years due to its potential biological activities. This compound has been investigated for various pharmacological properties, including its role in neuroprotection and its interaction with nuclear receptors. This article provides a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea can be represented as follows:

This structure features an indole moiety, which is known for its diverse biological activities. The presence of the urea functional group also suggests potential interactions with various biological targets.

Neuroprotective Effects

Research has indicated that indole derivatives, including 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea, may activate the NURR-1 nuclear receptor. NURR-1 plays a crucial role in the development and maintenance of dopaminergic neurons, which are essential for motor control and are affected in conditions such as Parkinson's disease .

Case Study: Parkinson's Disease

A study demonstrated that compounds activating NURR-1 could enhance the survival of dopaminergic neurons under toxic stress conditions. In vitro experiments showed that 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea significantly increased cell viability in dopaminergic neuronal cultures exposed to neurotoxins .

Antioxidant Activity

Indole derivatives have also been studied for their antioxidant properties. The antioxidant activity of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radical levels, suggesting that this compound may protect against oxidative stress .

Table: Summary of Biological Activities

| Activity Type | Experimental Model | Key Findings |

|---|---|---|

| Neuroprotection | Dopaminergic neuron cultures | Increased cell viability under toxic stress |

| Antioxidant | DPPH and ABTS assays | Significant reduction in free radicals |

| NURR-1 Activation | In vitro assays | Enhanced transcriptional activity in neurons |

Pharmacological Studies

Pharmacological studies have explored the efficacy of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea in various models. For instance, a study focusing on its effects on neuronal health reported that the compound not only activated NURR-1 but also modulated downstream signaling pathways associated with neuroprotection .

Toxicity Assessment

In toxicity assessments, repeated dosing of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea showed no significant adverse effects on cardiovascular or respiratory systems in animal models. These findings are crucial for establishing the safety profile of the compound for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.